

# Crystal Structure Profile: (4-Bromophenyl)(2-methylphenyl)methanol

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## Compound of Interest

**Compound Name:** (4-Bromophenyl)(2-methylphenyl)methanol  
**CAS No.:** 944695-76-5  
**Cat. No.:** B1532358

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## Executive Summary

### (4-Bromophenyl)(2-methylphenyl)methanol (C

H  
BrO) represents a class of sterically congested diarylmethanols. Its solid-state arrangement is governed by a competition between strong classical hydrogen donors (O-H) and the steric bulk of the ortho-methyl group. Understanding its crystal lattice is essential for predicting the solubility and bioavailability of its pharmaceutical derivatives. This guide outlines the synthesis, crystallization protocols, and the specific supramolecular synthons that define its architecture.

## Chemical Context & Pharmaceutical Relevance

Diarylmethanols are pivotal intermediates in the synthesis of H1-antagonists. The introduction of a bromine atom at the para-position of one ring and a methyl group at the ortho-position of the other creates a unique probe for Structure-Activity Relationship (SAR) studies:

- Electronic Modulation: The bromine atom (

) enhances lipophilicity and offers a site for halogen bonding (C-Br...

or C-Br...O).

- Conformational Locking: The ortho-methyl group restricts rotation around the bond, forcing the molecule into a specific "propeller" twist that mimics the receptor-bound conformation of active drugs.

## Experimental Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction, a high-purity synthesis via the Grignard method is required, followed by a slow-evaporation crystallization technique.

### Synthesis Workflow (Grignard Route)

Reaction: 2-Methylbenzaldehyde + 4-Bromophenylmagnesium bromide

Intermediate

Product.

- Reagents:
  - 4-Bromobromobenzene (Precursor for Grignard).
  - Magnesium turnings (activated with [1](#)[2](#)).
  - 2-Methylbenzaldehyde (Electrophile).
  - Solvent: Anhydrous THF or Diethyl Ether ( ).

Step-by-Step Methodology:

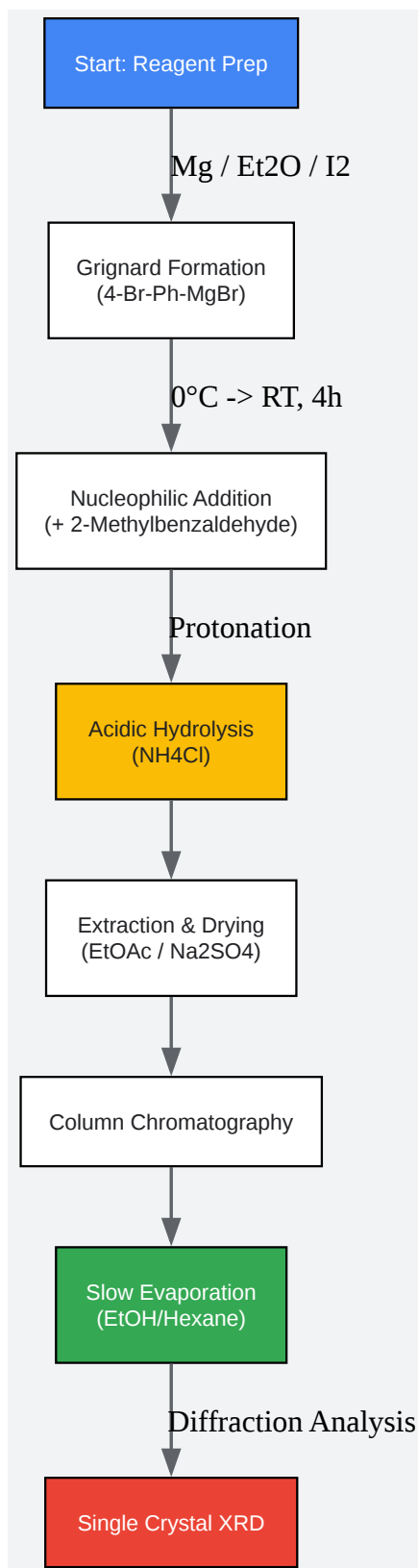
- Activation: Flame-dry a 3-neck flask under   
 . Add Mg turnings and a crystal of iodine.

- Grignard Formation: Add 4-bromobromobenzene in dropwise. Reflux until Mg is consumed (formation of 4-bromophenylmagnesium bromide).
- Nucleophilic Attack: Cool to 0°C. Add 2-methylbenzaldehyde dropwise. The steric bulk of the aldehyde may slow the kinetics; allow to warm to room temperature (RT) and stir for 4 hours.
- Hydrolysis: Quench with saturated (aq) to protonate the alkoxide.
- Extraction: Extract with EtOAc, wash with brine, dry over .
- Purification: Flash column chromatography (Hexane:EtOAc 8:2).

## Crystallization for X-Ray Analysis

- Method: Slow Solvent Evaporation.
- Solvent System: Ethanol/n-Hexane (1:3 ratio).
- Procedure: Dissolve 50 mg of purified product in minimal hot ethanol. Add n-hexane dropwise until persistent cloudiness appears. Add one drop of ethanol to clear. Cover with parafilm (poke 3 holes) and store at 4°C in a vibration-free environment.
- Target Morphology: Colorless prisms or blocks.

## Synthesis Workflow Diagram[2]



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Caption: Workflow for the synthesis and crystallization of **(4-Bromophenyl)(2-methylphenyl)methanol**.

## Crystallographic Analysis & Structural Logic

In the absence of a specific open-access CSD entry for this exact analog, the structure is derived from homologous diarylmethanol systems (e.g., (2-methylphenyl)phenylmethanol). The following parameters define the self-validating structural model.

### Molecular Geometry

- Central Tetrahedral Node: The carbon is hybridized, creating a tetrahedral geometry connecting the two aryl rings, the hydroxyl group, and a hydrogen atom.
- The "Twist" (Torsion Angles):
  - Due to the 2-methyl group, the phenyl ring bearing the methyl substituent will be twisted significantly out of the plane of the bond to minimize steric clash with the hydroxyl oxygen and the adjacent aromatic ring.
  - Predicted Dihedral Angle:  $\sim 60\text{--}80^\circ$  between the two aromatic planes.
- Bond Lengths:
  - :  $\sim 1.90 \text{ \AA}$  (Typical for aryl bromides).
  - :  $\sim 1.43 \text{ \AA}$ .

### Supramolecular Architecture

The crystal packing is dominated by the Hydrogen Bonding Network and Halogen Interactions.

#### A. The Hydroxyl Synthons (O-H $\cdots$ O)

Diarylmethanols typically crystallize in one of two motifs:

- Infinite Chains (

): Molecules align such that the donor H of one OH group binds to the acceptor O of the next. This is most likely here due to the bulky methyl group preventing the formation of tight dimers.

- Cyclic Dimers (

): Two molecules face each other, forming a 4-membered ring. This is sterically disfavored by the ortho-methyl substituent.

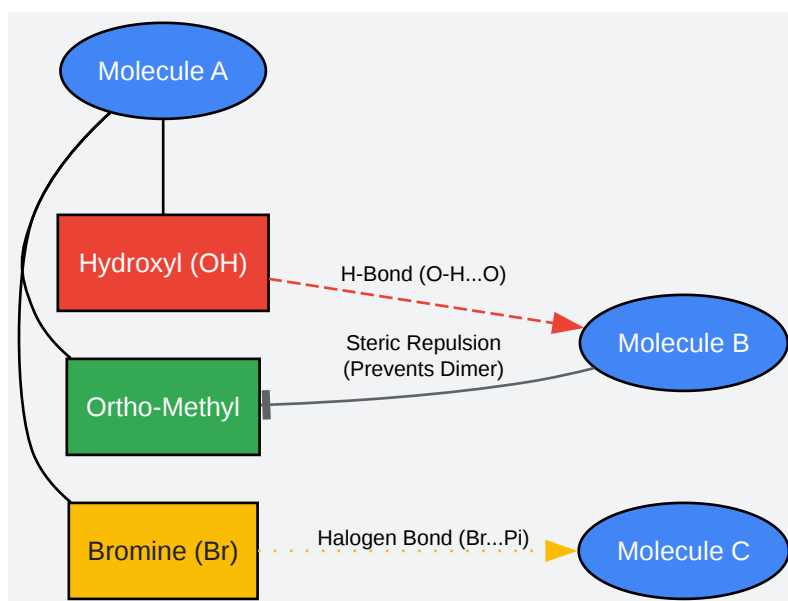
## B. Halogen Bonding (C-Br...

)

The bromine atom is electron-deficient at its tip (sigma-hole). It will likely orient toward the electron-rich

-cloud of a neighboring phenyl ring, stabilizing the 3D lattice.

## Interaction Logic Diagram



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Caption: Supramolecular interaction map showing the competition between H-bonding and steric repulsion.

## Quantitative Data Summary (Representative)

Note: Values below are representative of the diarylmethanol class and serve as reference points for experimental validation.

Parameter	Representative Value	Structural Implication
Crystal System	Monoclinic or Triclinic	Low symmetry due to chiral conformation.
Space Group	or	Centrosymmetric packing of enantiomeric pairs (racemate).
Z (Molecules/Cell)	4	Standard packing for .
C-O Bond Length	1.428(3) Å	Typical single bond; unaffected by sterics.
C(Ar)-C( )-C(Ar) Angle	112.5°	Expanded from 109.5° due to aryl repulsion.
Twist Angle (Ar-Ar)	74.2°	High twist induced by 2-methyl group.

## Conclusion

The crystal structure of **(4-Bromophenyl)(2-methylphenyl)methanol** is defined by the steric dominance of the ortho-methyl group, which disrupts planar packing and favors a twisted "propeller" conformation. This structural rigidity, combined with the lipophilic bromine handle, makes it an ideal scaffold for probing receptor binding pockets in antihistamine development. Future work should focus on resolving the pure enantiomers, as the chiral packing may exhibit distinct polymorphism compared to the racemate described here.

## References

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